5-(5-Methyl-2-piperidinyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-(5-methylpiperidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3 |
InChI Key |
PKXBPLHJOXVHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CN=CN=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5 5 Methyl 2 Piperidinyl Pyrimidine
Strategies for the Construction of the Pyrimidine (B1678525) Nucleus
The synthesis of the pyrimidine nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted pyrimidine rings. These strategies are vital for accessing precursors to the target molecule.
Cyclocondensation Reactions in Pyrimidine Synthesis
Cyclocondensation reactions are classical and widely employed methods for forming the pyrimidine ring. These reactions typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine.
The Pinner synthesis is a primary example, involving the reaction between a 1,3-dicarbonyl compound and an amidine. mdpi.com Modifications of this reaction, such as using β-keto esters, have expanded its utility. mdpi.com The reaction proceeds through an initial condensation followed by cyclization and dehydration to yield the aromatic pyrimidine ring. The choice of the 1,3-dicarbonyl precursor directly influences the substitution pattern on the resulting pyrimidine. For instance, using a suitably substituted dicarbonyl compound allows for the introduction of functionalities at various positions of the pyrimidine core. Another approach involves the reaction of amidines with malononitrile (B47326) dimers, which proceeds via an amination process followed by cyclization. mdpi.com The electronic nature of substituents on the starting materials can significantly affect reaction yields. mdpi.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome |
| Pinner Synthesis | 1,3-Diketone, Amidine | Acid or Base catalysis | Substituted Pyrimidine |
| Modified Pinner | β-Keto ester, Amidine | Ultrasound irradiation | 4-Pyrimidinol |
| From Malononitrile | Malononitrile dimer, Amidine | Piperidine (B6355638), DMF | 6-Aminopyrimidine |
| From Bromoenones | Trifluorinated 2-bromoenones, Amidines | Mild conditions | Trifluoromethylated Pyrimidines organic-chemistry.org |
Multi-component Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comthieme-connect.com This approach is particularly attractive for creating libraries of diverse compounds for drug discovery. nih.govacs.org
A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. organic-chemistry.orgnih.govacs.org This process operates through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds and liberating hydrogen and water as byproducts. nih.govacs.org The use of PN5P-Ir-pincer complexes has been shown to be highly efficient for this transformation, providing highly substituted and unsymmetrically decorated pyrimidines in good yields. mdpi.comnih.govacs.org Other metal catalysts, including nickel and manganese, have also been employed in dehydrogenative multicomponent couplings of alcohols and amidines. mdpi.com
| Catalyst System | Reactants | Key Features | Reference |
| PN5P-Ir-pincer complex | Amidine, up to three different alcohols | Regioselective, Sustainable, High yields (up to 93%) | mdpi.comnih.govacs.org |
| Nickel complexes | Alcohols, Amidines | Dehydrogenative coupling | mdpi.com |
| Zinc Chloride (ZnCl₂) | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |
| Ammonium Iodide (NH₄I) | Ketones, NH₄OAc, DMF dimethyl acetal | Metal- and solvent-free conditions | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Approaches for Pyrimidine Core Formation
Palladium-catalyzed cross-coupling reactions represent a modern and versatile strategy for forming C-C and C-N bonds, which can be applied to either construct the pyrimidine ring itself or functionalize a pre-existing pyrimidine core. These methods offer high functional group tolerance and are essential in contemporary organic synthesis. nih.gov
Reactions such as the Suzuki-Miyaura and Hiyama couplings are effective for introducing aryl or vinyl groups onto a pyrimidine ring. For example, pyrimidin-2-yl tosylates can be coupled with organosilanes (Hiyama coupling) in the presence of a palladium catalyst to afford C2-aryl and alkenyl pyrimidine derivatives. researchgate.net Similarly, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which can be part of a cascade reaction to build fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.orgrsc.org These reactions often proceed under mild conditions and can be accelerated by microwave irradiation. rsc.org The strategic application of these cross-coupling reactions allows for the late-stage functionalization of complex molecules, a valuable tactic in medicinal chemistry. researchgate.net
| Coupling Reaction | Electrophile | Nucleophile | Palladium Catalyst (Example) | Key Application |
| Hiyama | Pyrimidin-2-yl tosylate | Organosilane | Pd(OAc)₂ | C2-Arylation/Alkenylation of Pyrimidines researchgate.net |
| Buchwald-Hartwig | β-bromovinyl aldehyde (after imination) | 6-Aminouracil | Pd(OAc)₂ | Synthesis of Fused Pyrimidines rsc.org |
| Suzuki-Miyaura | 4-Tosylpyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Synthesis of 4-Arylpyrimidines |
| Cross-Dehydrogenative Coupling | C-H bond | C-H bond | Palladium catalyst | Intramolecular cyclization to form fused pyrimidines nih.gov |
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification
A novel and powerful strategy for generating structural diversity in pyrimidine-containing compounds is the deconstruction-reconstruction approach. nsf.govrepec.org This method is particularly useful in structure-activity relationship (SAR) studies, where access to analogues that are difficult to obtain through traditional synthesis is required. nih.gov
The strategy involves converting a parent pyrimidine into a more reactive intermediate, which is then cleaved or "deconstructed" into a simpler building block. nsf.govrepec.org This building block can then be "reconstructed" through various cyclization reactions to form a new, diversified heterocyclic core, which can be a substituted version of the original pyrimidine or a completely different heterocycle like an azole or a pyridine (B92270). nsf.govnih.govresearchgate.net A key step in this process is the transformation of the pyrimidine into an N-arylpyrimidinium salt, which facilitates the cleavage into a three-carbon iminoenamine or vinamidinium salt intermediate. repec.orgnih.govresearchgate.netresearchgate.net This approach effectively leverages de novo heterocycle synthesis on advanced, complex molecules. nsf.gov
Stereoselective Synthesis of the Piperidine Moiety in 5-(5-Methyl-2-piperidinyl)pyrimidine
The piperidine ring is a prevalent scaffold in pharmaceuticals, and the control of its stereochemistry is often critical for biological activity. The synthesis of the 5-methyl-2-substituted piperidine moiety in the target molecule requires precise stereoselective methods to control the two chiral centers.
Modern synthetic strategies have moved beyond classical methods to more efficient and selective approaches. A recently developed modular strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net In this two-step process, an enzyme selectively introduces a hydroxyl group onto the piperidine ring, which is then used as a handle for further functionalization via nickel-electrocatalyzed radical cross-coupling. news-medical.net This method significantly shortens synthetic sequences and avoids the need for protecting groups and expensive precious metal catalysts. news-medical.net
Other established methods for stereoselective piperidine synthesis include:
Asymmetric Hydrogenation: The catalytic hydrogenation of substituted pyridine precursors using chiral catalysts can provide enantiomerically enriched piperidines.
Cyclization of Chiral Precursors: Diastereoselective or enantioselective cyclization of acyclic amine precursors containing the necessary stereochemical information is a common approach. This includes methods like intramolecular hydroamination. nih.gov
Chiral Auxiliary-Based Synthesis: Attaching a chiral auxiliary to the nitrogen or a side chain of a precursor can direct the stereochemical outcome of cyclization or subsequent functionalization steps.
A flow electrosynthesis method has also been described for preparing 2-substituted N-formylpiperidines, which serve as precursors for introducing various nucleophiles at the C2 position. nih.gov This highlights the diverse techniques available for functionalizing the piperidine ring with high control.
Linking Strategies between Pyrimidine and Piperidine Fragments
The final construction of this compound involves the crucial step of connecting the pyrimidine and piperidine fragments. The choice of linking strategy depends on the functionalities present on each fragment and the desired bond to be formed (typically a C-N or C-C bond).
Fragment-based drug discovery often relies on linking two identified fragments to create a more potent lead compound. nih.gov The strategies developed in this field are directly applicable here. The most common and direct approach to link the pyrimidine and piperidine moieties is through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination: This is a premier method for forming an aryl-amine bond. The reaction would involve coupling a halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) with 5-methylpiperidine. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This approach is highly versatile and tolerates a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is sufficiently activated with electron-withdrawing groups, the piperidine nitrogen can directly displace a leaving group (like a halogen) on the pyrimidine ring without the need for a metal catalyst.
Reductive Amination: An alternative strategy involves reacting a piperidine derivative with a pyrimidine aldehyde or ketone under reductive conditions. This would form a C-C-N linkage between the rings.
Carbon-Carbon Bond Formation Methodologies
The formation of new carbon-carbon bonds on the pyrimidine core is a powerful strategy for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this purpose. The Suzuki-Miyaura coupling, in particular, has been successfully applied to C5-halogenated pyrimidines to introduce aryl and heteroaryl substituents. nih.gov
Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, a highly efficient, water-soluble palladium-imidate complex, [Pd(Sacc)₂(TPA)₂], has been demonstrated for the Suzuki-Miyaura arylation of 5-iodo-2'-deoxyuridine with various aryl/heteroaryl boronic acids in water, providing a green alternative to traditional organic solvents. nih.gov This methodology is applicable to the functionalization of the this compound scaffold, assuming a suitable halogenated precursor.
Another versatile strategy involves the lithiation of the pyrimidine ring followed by quenching with a carbon electrophile. This approach allows for the introduction of a variety of functional groups. For example, treatment of a 5-halopyrimidine with n-butyllithium (nBuLi) at low temperatures generates a 5-lithiated intermediate. This intermediate can then react with electrophiles such as dimethylformamide (DMF) to install a formyl group, or with paraformaldehyde to introduce a hydroxymethyl group. nih.gov
| Reaction Type | Catalyst/Reagent | Electrophile/Coupling Partner | Typical Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | [Pd(Sacc)₂(TPA)₂] | Aryl/heteroaryl boronic acids | Water, mild conditions | nih.gov |
| Directed Lithiation | n-Butyllithium (nBuLi) | DMF, Paraformaldehyde, MeI | THF, -78 °C | nih.gov |
Carbon-Nitrogen Bond Formation Methodologies
The construction of carbon-nitrogen bonds is fundamental for synthesizing and modifying the this compound scaffold, particularly for introducing nitrogen-based substituents onto the pyrimidine ring or for N-functionalization of the piperidine moiety. Well-established methods include the Buchwald-Hartwig and Chan-Lam aminations. mdpi.com These reactions are invaluable for coupling amines with aryl halides or pseudohalides, enabling the formation of diverse C-N linkages.
More recently, innovative strategies have emerged that operate under milder, often metal-free conditions. One such approach is the direct radical decarboxylative C(sp³)–N bond formation. mdpi.com This method utilizes photocatalysis to generate alkyl radicals from readily available carboxylic acids, which are then trapped by nitrogen nucleophiles. For instance, an organophotoredox-catalyzed radical decarboxylative N-alkylation of azoles has been developed using N-phenylbenzo[b]phenothiazine as the photocatalyst under visible light, offering a transition-metal-free pathway to C-N bond formation. mdpi.com Such methods could be adapted for the N-alkylation of the piperidine ring in the target scaffold.
| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst + Ligand | Aryl halide + Amine | Broad substrate scope for C(sp²)-N bond formation. | mdpi.com |
| Chan-Lam Amination | Cu catalyst | Aryl boronic acid + Amine | Often proceeds under milder, aerobic conditions. | mdpi.com |
| Organophotoredox N-Alkylation | N-phenylbenzo[b]phenothiazine | Carboxylic acid + Azole | Transition-metal-free, visible light-mediated. | mdpi.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side products, and ensuring the economic and environmental viability of a synthetic route. For pyrimidine derivatives, optimization often involves a systematic variation of catalysts, solvents, temperature, and reaction time. researchgate.net For instance, in multi-component reactions used to build the pyrimidine core, changing the catalyst or switching from conventional heating to microwave irradiation can lead to significant improvements in yield and a reduction in reaction duration. researchgate.net
In the synthesis of a library of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, a three-component reaction was employed, and its efficiency relied on the careful selection of diverse starting materials to explore the structure-activity relationship (SAR). acs.org The process involved a sequence of condensation, nucleophilic addition, and cyclization, where the conditions were implicitly optimized to accommodate a wide range of functional groups. acs.org Similarly, the synthesis of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide (Minoxidil), a related compound, requires careful control over reaction parameters such as the molar ratio of reagents and catalysts, temperature, and reaction time to achieve high yields. google.com For the chlorination step in its synthesis, the optimal temperature was found to be between 80 to 85°C. google.com
| Parameter | Variables Screened | Impact on Reaction | Example Context |
|---|---|---|---|
| Catalyst | Pd, Cu, Ni complexes; Organocatalysts | Affects reaction rate, selectivity, and yield. | Cross-coupling reactions. nih.gov |
| Solvent | Polar aprotic (DMF, DMSO), Polar protic (EtOH, H₂O), Non-polar (Toluene) | Influences solubility, reaction rate, and pathway. | Multi-component cyclizations. acs.org |
| Temperature | -78 °C to reflux | Controls reaction kinetics and thermodynamic vs. kinetic product distribution. | Chlorination and amination steps. google.com |
| Energy Source | Conventional heating, Microwave irradiation | Microwave can dramatically reduce reaction times and improve yields. | Synthesis of pyrimido[4,5-d]pyrimidinones. researchgate.net |
Functionalization of the this compound Scaffold
Regioselective Functionalization Techniques
Regioselective functionalization allows for the precise modification of a specific position on a molecule that has multiple reactive sites. For the this compound scaffold, this is critical for controlling the introduction of substituents on either the pyrimidine or piperidine rings. The electronic nature of the pyrimidine ring, with its electron-deficient nitrogen atoms, dictates the reactivity of its carbon positions, making certain sites more susceptible to nucleophilic attack and others to electrophilic or radical substitution.
Directed metalation reactions are a powerful tool for achieving regioselectivity. The choice of directing group can guide a metalating agent (like lithium or magnesium reagents) to a specific position, allowing for subsequent functionalization. nih.gov Furthermore, transition metal-free radical cross-coupling using aryl hydrazines has been developed for the regioselective arylation at the α-carbon of pyridone moieties, a technique that could be explored for related heterocycles. rsc.org The development of regioselective methods is essential for elaborating on core fragments in drug discovery campaigns. rsc.org
Post-Synthetic Modifications and Derivatization
Once the core this compound scaffold is assembled, post-synthetic modifications can be used to generate a library of analogues for structure-activity relationship (SAR) studies. nih.gov These modifications can target several positions on the molecule.
N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a prime site for derivatization. It can readily undergo N-alkylation, N-acylation, or sulfonylation to introduce a wide variety of substituents, altering the molecule's steric and electronic properties.
Modification of the Pyrimidine Ring: Available positions on the pyrimidine ring can be functionalized, often starting from a halogenated intermediate. Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are commonly employed to attach diverse fragments. nih.govresearchgate.netmostwiedzy.pl
Deconstruction-Reconstruction Strategy: An innovative approach for diversification involves the chemical transformation of the pyrimidine ring itself. A strategy has been reported where pyrimidines are converted into N-arylpyrimidinium salts, which can then be cleaved into a three-carbon iminoenamine building block. nih.gov This intermediate can be used in various cyclization reactions to form new heterocycles, such as pyrazoles or 1,2-oxazoles, effectively transforming the original pyrimidine core into a different scaffold. nih.gov This method allows for molecular editing on complex structures, generating analogues that would be difficult to access through traditional synthesis. nih.gov
| Modification Site | Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Tertiary amine, Amide | General Knowledge |
| Pyrimidine C5-Position | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl group | nih.gov |
| Pyrimidine Core | Deconstruction-Reconstruction | Tf₂O, Aniline; then Hydroxylamine | Transforms pyrimidine into 1,2-oxazole | nih.gov |
Chemical Reactivity and Mechanistic Studies of 5 5 Methyl 2 Piperidinyl Pyrimidine
Electrophilic Aromatic Substitution Reactions of the Pyrimidine (B1678525) Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions considerably more difficult compared to benzene (B151609) or even pyridine (B92270). wikipedia.orgbhu.ac.in When EAS does occur, it proceeds preferentially at the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgyoutube.com
In 5-(5-Methyl-2-piperidinyl)pyrimidine, the C-5 position is already occupied by the piperidinyl substituent. The nitrogen atom of the piperidinyl group, being an amino substituent, is a powerful activating group that donates electron density to the pyrimidine ring through resonance. researchgate.net However, since the most favorable position (C-5) for electrophilic attack is blocked, traditional EAS reactions like nitration or halogenation are unlikely to proceed on the pyrimidine ring under standard conditions.
For an electrophilic substitution to occur, it would have to target the less reactive C-2, C-4, or C-6 positions, which is electronically disfavored. Alternatively, forcing conditions might lead to substitution at the C-6 position, as has been observed in some highly activated pyrimidine systems like dihydroxypyrimidines. rsc.org However, such reactions are not common. It is more probable that under strongly acidic conditions required for many EAS reactions, the basic nitrogen atoms of both the pyrimidine and piperidine (B6355638) rings would be protonated, further deactivating the system to electrophilic attack. bhu.ac.in
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is most pronounced at the C-2, C-4, and C-6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.org For an SNAr reaction to occur, a suitable leaving group, such as a halide, must be present at one of these positions. bhu.ac.in
The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is stabilized by delocalization onto the ring nitrogen atoms. bhu.ac.instackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring.
In the case of this compound, the molecule itself does not possess a leaving group on the pyrimidine core. However, if a derivative, such as 2-chloro-5-(5-methyl-2-piperidinyl)pyrimidine, were synthesized, its reactivity in SNAr reactions would be influenced by the C-5 substituent. The electron-donating piperidinyl group would increase the electron density at the C-2, C-4, and C-6 positions, thereby deactivating the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawn pyrimidine. Despite this deactivating effect, SNAr reactions on such activated pyrimidines are still feasible, though they may require more forcing conditions.
Reactivity of the Piperidine Nitrogen and Peripheral Methyl Group
The piperidine ring contains a secondary amine nitrogen, which is the most reactive site on the substituent. This nitrogen atom has a lone pair of electrons, making it both basic and nucleophilic. It is expected to readily undergo a variety of common amine reactions. rsc.org For instance, it can be alkylated with alkyl halides, acylated with acid chlorides or anhydrides, and can participate in reductive amination reactions. researchgate.net The steric hindrance around the nitrogen, provided by the adjacent methyl group and the connection to the pyrimidine ring, might influence the rate of these reactions but is unlikely to prevent them entirely.
The methyl group at the C-5 position of the piperidine ring is a simple alkyl group and is generally considered unreactive. Its C-H bonds are strong and not activated towards most common chemical transformations. Functionalization of this methyl group would likely require harsh radical conditions or advanced synthetic methods such as transition metal-catalyzed C-H activation, for which there are emerging precedents in the functionalization of N-alkyl piperidines. acs.org
Ring-Opening and Rearrangement Pathways
Pyrimidine derivatives can undergo ring-opening reactions, particularly when the aromatic stabilization is compromised. wikipedia.org This can be initiated by the attack of a strong nucleophile. A well-known transformation involving ring-opening and re-closure is the Dimroth rearrangement. wikipedia.org The classical Dimroth rearrangement involves the isomerization of N-substituted iminopyrimidines to their corresponding substituted aminopyrimidine isomers, proceeding through a ring-opened aminoaldehyde intermediate. wikipedia.orgnih.gov While this compound does not fit the typical substrate profile for a classic Dimroth rearrangement, related ring-opening phenomena are conceivable under specific conditions.
A more relevant pathway for potential ring-opening involves the activation of the pyrimidine ring by N-alkylation or N-acylation. The resulting pyrimidinium salt is significantly more electron-deficient and highly susceptible to nucleophilic attack. nih.gov This can lead to a ring-opening cascade, analogous to the Zincke reaction observed in pyridinium (B92312) salts. digitellinc.comnih.gov In such a process, a nucleophile (e.g., an amine or hydroxide) would attack the pyrimidinium salt, leading to the cleavage of a C-N bond and the formation of a transient, open-chain intermediate. researchgate.net This intermediate could then potentially recyclize to form a different heterocyclic system or be trapped, depending on the reaction conditions.
Proposed Reaction Mechanisms for Novel Transformations
Drawing inspiration from modern "skeletal editing" and "deconstruction-reconstruction" strategies, a novel transformation of this compound can be proposed. researchgate.netchinesechemsoc.org This strategy involves the deliberate ring-opening of the pyrimidine to generate a versatile intermediate, which is then used to construct a new heterocyclic core.
A plausible mechanism for transforming the pyrimidine ring into a pyridine ring is outlined below. This proposed transformation leverages the principles of the Zincke reaction and Dimroth-type rearrangements. nih.govchinesechemsoc.org
Proposed Mechanism: Pyrimidine-to-Pyridine Skeletal Editing
Activation: The reaction is initiated by the activation of one of the pyrimidine ring nitrogens (N-1) with a powerful electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O). This forms a highly reactive N-triflylpyrimidinium salt (I) .
Nucleophilic Attack and Ring Opening: A nucleophile, in this case, a silyl (B83357) enol ether, attacks the activated pyrimidine ring at the C-6 position. This attack disrupts the aromaticity and induces the cleavage of the N1-C6 bond, leading to a ring-opened intermediate, a conjugated imine (II) . This step is analogous to the initial phase of a Zincke reaction. nih.gov
Dimroth-type Rearrangement & Cyclization: The open-chain intermediate (II) undergoes a conformational change to bring the terminal nucleophilic carbon and the electrophilic imine carbon into proximity. An intramolecular cyclization then occurs, forming a new six-membered dihydropyridine (B1217469) ring (III) . This sequence is conceptually similar to the ring-closure step of a Dimroth rearrangement. chinesechemsoc.org
Aromatization: The dihydropyridine intermediate (III) subsequently undergoes elimination of the triflate group and a proton to achieve aromaticity, yielding the final substituted pyridine product (IV) .
This proposed mechanistic pathway represents a powerful, albeit hypothetical, method for leveraging the inherent reactivity of the pyrimidine core to achieve significant structural diversification, transforming the original pyrimidine scaffold into a completely different heterocyclic system.
Spectroscopic and Advanced Structural Characterization of 5 5 Methyl 2 Piperidinyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the conformational dynamics of molecules in solution. For 5-(5-Methyl-2-piperidinyl)pyrimidine, 1H and 13C NMR would provide initial confirmation of the molecular structure by identifying the chemical environments of each proton and carbon atom.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons. Of particular interest would be the use of Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) to determine through-space proximity of protons. These NOE correlations would be crucial in defining the relative orientation of the pyrimidine (B1678525) and piperidine (B6355638) rings and the preferred conformation of the piperidine ring (chair, boat, or twist-boat). The conformational analysis of piperidine derivatives is a well-established field, and such studies help in understanding the steric and electronic interactions that govern the molecule's three-dimensional shape.
Table 4.1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine Ring | ||
| H-2' | 8.5 - 9.0 | 155 - 160 |
| H-4'/H-6' | 8.0 - 8.5 | 150 - 155 |
| C-5' | - | 120 - 125 |
| Piperidine Ring | ||
| H-2 | 3.0 - 3.5 | 55 - 60 |
| H-3ax/eq | 1.5 - 2.0 | 25 - 30 |
| H-4ax/eq | 1.2 - 1.8 | 20 - 25 |
| H-5 | 1.0 - 1.5 | 30 - 35 |
| H-6ax/eq | 2.5 - 3.0 | 45 - 50 |
| Methyl Group | ||
| CH₃ | 0.8 - 1.2 | 15 - 20 |
Note: This table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not available.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern. The fragmentation of pyrimidine and piperidine rings is well-documented and typically involves characteristic losses of small molecules or radicals. For this compound, fragmentation would likely involve cleavage at the bond connecting the two rings, as well as fragmentation within the piperidine ring, such as the loss of a methyl group or cleavage adjacent to the nitrogen atom. The resulting mass spectrum, with its parent ion peak and fragment ion peaks, would serve as a molecular fingerprint.
Table 4.2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| [M]+ | Molecular Ion |
| [M - CH₃]+ | Loss of a methyl group |
| [M - C₅H₁₀N]+ | Cleavage of the piperidine ring |
| [C₄H₃N₂]+ | Pyrimidine fragment |
| [C₆H₁₂N]+ | Piperidine fragment |
Note: This table is predictive and based on general fragmentation patterns of similar compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic vibrational modes for the C-H, C=N, and C-N bonds within the pyrimidine and piperidine rings.
Specifically, the pyrimidine ring would show characteristic ring stretching and bending vibrations. The piperidine ring would display C-H stretching frequencies for the methylene groups and the C-N stretching of the secondary amine. The methyl group would have its own characteristic symmetric and asymmetric stretching and bending modes. While detailed spectral data for the target compound is unavailable, general spectral regions for these functional groups are well-established.
Table 4.3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (pyrimidine) | 1600 - 1650 |
| C-N stretch | 1250 - 1350 |
| Ring vibrations (pyrimidine) | 1400 - 1600 |
| CH₂ bend (piperidine) | 1440 - 1480 |
Note: This table represents typical frequency ranges and is not based on experimental data for the specified compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
For a crystalline sample of this compound, X-ray diffraction analysis would reveal the exact conformation of the piperidine ring and the relative orientation of the two ring systems. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. Although crystal structures for numerous pyrimidine and piperidine derivatives have been reported, no crystallographic data for this compound is currently in the public domain.
Table 4.4: Illustrative Crystallographic Data Parameters
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
Note: This data is purely illustrative to show the type of information obtained from X-ray crystallography.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Due to the presence of a chiral center at the 5-position of the piperidine ring, this compound is a chiral molecule and would exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study such chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques would be instrumental in assigning the absolute configuration (R or S) of a separated enantiomer of this compound. The resulting CD and ORD spectra would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, primarily the pyrimidine ring. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry of the molecule. No published CD or ORD data for this specific compound could be located.
Table 4.5: Potential Chiroptical Data Representation
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| CD | 250 - 280 | Positive/Negative Cotton Effect |
| ORD | 280 - 320 | Positive/Negative Cotton Effect |
Note: This table illustrates how chiroptical data might be presented; no experimental values are available.
Computational Chemistry and Theoretical Investigations of 5 5 Methyl 2 Piperidinyl Pyrimidine
Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, yielding information about its energy, electron distribution, and reactivity. ijcce.ac.irresearchgate.net DFT has become a particularly popular method for studying heterocyclic compounds due to its balance of accuracy and computational efficiency. acs.orgekb.eg
These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic parameters. tandfonline.com For pyrimidine (B1678525) derivatives, DFT has been successfully used to analyze molecular structures and electronic properties, which are crucial for understanding their potential as corrosion inhibitors or in other material science applications. ijcce.ac.ir While specific DFT studies focused solely on 5-(5-methyl-2-piperidinyl)pyrimidine are not prominent in the literature, the principles from studies on related pyrimidine structures are directly applicable. acs.orgekb.eg
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For pyrimidine derivatives, the distribution and energy of these orbitals are analyzed to predict their behavior in chemical reactions and biological interactions. ijcce.ac.irresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for Heterocyclic Compounds This table provides example data typical for similar heterocyclic structures to illustrate the concepts of FMO analysis. Specific calculated values for this compound are not available in the cited literature.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For heterocyclic molecules like pyrimidines, MEP maps can identify the nitrogen atoms as regions of negative potential, making them likely sites for hydrogen bonding and other electrophilic interactions. Such analyses are crucial for predicting how a molecule will interact with biological targets like proteins or nucleic acids. chemrevlett.com
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment (like a solvent or a biological membrane).
For a molecule like this compound, which contains a flexible piperidine (B6355638) ring, MD simulations are essential for exploring its accessible conformations. The piperidine ring can adopt various chair, boat, and twist-boat conformations, and the orientation of the pyrimidine substituent can also vary. nih.gov Understanding this conformational landscape is critical, as the specific three-dimensional shape of a molecule often dictates its biological activity. MD simulations have been used to assess the stability of pyrimidine derivatives within the active sites of proteins, confirming that the docked conformation is maintained over the simulation period. nih.govresearchgate.net
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is a cornerstone of drug discovery, helping to elucidate how a potential drug molecule might interact with its biological target. mdpi.comremedypublications.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. tandfonline.com
Numerous studies have employed molecular docking to investigate the potential of pyrimidine derivatives as inhibitors for various targets, including enzymes like dihydrofolate reductase (DHFR), kinases like Epidermal Growth Factor Receptor (EGFR), and viral proteases. nih.govmdpi.comtandfonline.com These studies analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For this compound, docking studies would be instrumental in identifying potential protein targets and understanding the specific atomic interactions that contribute to its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating a set of molecular descriptors (properties derived from the molecular structure) and using statistical methods to correlate them with experimentally determined activities. nih.govnih.gov
A study focused on piperidinopyridine and piperidinopyrimidine analogs as inhibitors of oxidosqualene cyclase (OSC), an enzyme in the cholesterol biosynthesis pathway, highlights the utility of this approach. researchgate.net In such a study, a dataset of related compounds would be used to develop a predictive QSAR model. researchgate.net The model could then be used to predict the activity of new, unsynthesized analogs and to provide insights into the key structural features—such as electronic, steric, and hydrophobic properties—that influence their inhibitory activity. nih.govresearchgate.net This approach supports the rational design of more potent compounds based on the piperidine-pyrimidine scaffold. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies This table lists examples of descriptors frequently used in QSAR modeling to correlate a molecule's structure with its activity.
| Descriptor Type | Example Descriptors | Information Encoded |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular volume, Surface area, Molecular weight | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity, ability to cross membranes |
| Topological | Connectivity indices | Atomic arrangement and bonding |
In silico Prediction of Biological Target Interactions
Beyond specific docking and QSAR studies, a broader range of in silico methods exists to predict the biological targets and pharmacokinetic properties of a compound. These methods often involve screening a compound's structure against large databases of known biological targets or using machine learning models trained on vast amounts of chemical and biological data.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial components of modern drug discovery. nih.govtandfonline.comnih.gov These predictions help to identify potential liabilities of a drug candidate early in the development process. For various pyrimidine derivatives, computational tools have been used to predict properties like oral bioavailability, metabolic stability, and potential for toxicity, helping to prioritize which compounds should be synthesized and tested experimentally. nih.govtandfonline.comresearchgate.net For this compound, these predictive models could offer valuable guidance on its potential as a therapeutic agent and help to identify its most likely biological targets.
Pre Clinical Pharmacological and Biological Activities of 5 5 Methyl 2 Piperidinyl Pyrimidine and Its Derivatives
In Vitro Studies on Specific Biological Targets
Enzyme Inhibition Assays
Derivatives of 5-(5-Methyl-2-piperidinyl)pyrimidine have been investigated for their potential to inhibit various enzymes. A series of piperidinyl aminopyrimidine derivatives were synthesized and evaluated as inhibitors of I-kappa B kinase (IKK-2), a serine-threonine kinase that plays a crucial role in the activation of NF-κB. nih.gov NF-κB is a transcription factor involved in inflammation and cell proliferation, making IKK-2 a key target for anti-inflammatory and anti-cancer drug development. nih.gov Structure-activity relationship studies revealed that specific substitutions on the piperidinylamino and aminopyrimidine core structures significantly influenced inhibitory activity. nih.gov For instance, compound 17 , featuring an aromatic piperazinosulfonyl substituent, demonstrated the most potent and selective inhibitory activity against IKK-2 with an IC₅₀ value of 1.30 μM. nih.gov
In another study, pyrimidine (B1678525) derivatives were designed as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. chemmethod.com A series of ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and showed promising DPP-IV inhibitory activity in in vitro assays. chemmethod.com Notably, compound M18 exhibited the highest inhibition at 93.3±0.58% with an IC₅₀ value of 13.14±0.49 µM. chemmethod.com
Furthermore, certain pyrimidine derivatives have demonstrated inhibitory effects on other enzymes. For example, some have been identified as potent inhibitors of the sodium hydrogen exchanger-1 (NHE-1). nih.gov Additionally, novel pyrimidine acrylamides have been synthesized and shown to act as inhibitors of lipoxygenase. nih.gov Specifically, compound 9 from this series was a promising lipoxygenase inhibitor with an IC₅₀ of 1.1 μM. nih.gov Another study identified 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, with one compound showing significantly higher activity than the standard. semanticscholar.org
Receptor Binding Studies
The affinity of this compound derivatives for various receptors has been a subject of investigation, particularly in the context of CNS-related targets. A series of pyrimidine derivatives were synthesized and evaluated for their binding affinities towards 5-HT₂C receptors. mdpi.com In these studies, the size of the alkyl ether and the absolute configuration of a stereogenic center were found to influence the 5-HT₂C binding affinity and selectivity. mdpi.com Optically active forms of promising diastereomeric mixtures demonstrated that (R,R)-configured compounds generally showed excellent binding affinities to the 5-HT₂C receptor. mdpi.com
In a separate line of research, new 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones were synthesized and evaluated for their dual D₂ and 5-HT₁A receptor binding affinities. nih.gov The structure-activity relationship studies indicated that cyclopentenylpyridine and cyclopentenylbenzyl groups were significant contributors to the dual receptor binding affinities of these compounds. nih.gov
Furthermore, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a crucial target in anticancer drug development. nih.gov Compound 9u from this series displayed a potent inhibitory effect on EGFR kinase with an IC₅₀ value of 0.091 μM. nih.gov
Cellular Assays (e.g., anti-proliferative activity in cancer cell lines, excluding human trial data)
The anti-proliferative activity of this compound derivatives has been evaluated in various cancer cell lines. A series of 5-trifluoromethylpyrimidine derivatives were tested against A549, MCF-7, and PC-3 tumor cells, with most of the target compounds showing excellent antitumor activities. nih.gov Notably, compound 9u exhibited IC₅₀ values of 0.35 μM, 3.24 μM, and 5.12 μM against A549, MCF-7, and PC-3 cells, respectively. nih.gov Further investigation revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase. nih.gov
In another study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested for their anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 2 from this series showed the best anti-proliferative effect on the MCF-7 cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com This compound also demonstrated the highest selective index with respect to MDA-MB-231 cells. mdpi.com
Additionally, new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity on several human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. mdpi.com Compound 3b , a 7-chloro derivative, was identified as the most active among the newly synthesized compounds. mdpi.com
In Vivo Pre-clinical Efficacy Models (excluding human trial data, dosage, and adverse effects)
Animal Models for Disease States (e.g., anti-inflammatory, anti-microbial, anti-tubercular, anti-tumor, analgesic activities)
The in vivo efficacy of derivatives of this compound has been demonstrated in various pre-clinical animal models. For instance, a pyrimidine derivative, 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one, exhibited an immunoregulatory effect in a streptococcal wound infection model. dntb.gov.ua This was evidenced by a decrease in pro-inflammatory interleukins and an increase in anti-inflammatory interleukins in the blood serum. dntb.gov.ua
In the realm of anti-tumor activity, a 4-substituted-5-methyl-furo[2,3-d]pyrimidine derivative, compound 3 , showed statistically significant antitumor effects in an MDA-MB-435 xenograft model. nih.gov This compound was identified as a novel, potent microtubule depolymerizing agent with antitumor activity. nih.gov
The potential for pyrimidine derivatives in treating infectious diseases has also been explored. Piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been discovered as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net Compound 19a from this series exhibited useful in vivo pharmacokinetic properties in rats and a good safety profile in mice, suggesting its potential as a drug candidate for AIDS treatment. researchgate.net
Furthermore, pyrimidine derivatives have shown promise as anti-inflammatory agents. A study on pyrimidine-5-carbonitriles as COX-2 inhibitors found that several compounds exhibited potent inhibitory action, with some being more potent than the reference drug Nimesulide. mdpi.com
Mechanism of Action Elucidation
Studies on the derivatives of this compound have provided insights into their mechanisms of action. A significant body of research points towards the interaction of these compounds with microtubules, which are crucial components of the cytoskeleton involved in cell division. Several 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines have been identified as microtubule targeting agents that act at the colchicine (B1669291) site. mdpi.com These compounds were found to inhibit tubulin assembly and the binding of [³H]colchicine to tubulin, with some derivatives being more potent than their lead compounds. mdpi.com
The anti-proliferative effects of certain pyrimidine derivatives are linked to their ability to induce apoptosis and disrupt the cell cycle. For example, a 5-trifluoromethylpyrimidine derivative was shown to induce early apoptosis and cause G2/M phase arrest in A549 cancer cells. nih.gov This suggests that the cytotoxic effects of these compounds are mediated, at least in part, by the activation of programmed cell death pathways.
The anti-inflammatory properties of some pyrimidine derivatives are attributed to their inhibition of key inflammatory mediators. The inhibition of IKK-2 by piperidinyl aminopyrimidine derivatives directly impacts the NF-κB signaling pathway, which is a central regulator of inflammation. nih.gov Similarly, the inhibition of COX-2 by pyrimidine-5-carbonitriles reduces the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com
Molecular Target Identification
Research into the derivatives of the this compound scaffold has revealed several potential molecular targets, suggesting a broad range of therapeutic applications. The specific molecular target for the parent compound, this compound, is not extensively documented in the reviewed literature; however, studies on its derivatives provide significant insights into their mechanisms of action.
One key area of investigation has been the inhibition of kinases. For instance, certain piperidinyl aminopyrimidine derivatives have been identified as inhibitors of I-kappa B kinase 2 (IKK-2), a serine-threonine kinase that plays a crucial role in the activation of the NF-κB signaling pathway. The development of selective IKK-2 inhibitors is a significant area of research for anti-inflammatory and anti-cancer therapies.
In a different therapeutic context, derivatives of 5-methyl-pyrimidine have been explored as agonists for G protein-coupled receptor 119 (GPR119). A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were synthesized and evaluated for their agonistic activities against human GPR119, a target for the treatment of diabetes and obesity. One particular compound from this series demonstrated potent agonistic activity and improved glucose tolerance in a dose-dependent manner, alongside promoting insulin (B600854) secretion.
Furthermore, other pyrimidine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The EGFR signaling pathway is integral to cell growth, proliferation, and differentiation, and its abnormal expression is observed in many tumors.
These examples highlight the diverse molecular targets that can be engaged by derivatives of the this compound core structure, underscoring the therapeutic potential of this chemical class.
Signaling Pathway Modulation
The modulation of intracellular signaling pathways is a direct consequence of the interaction of this compound derivatives with their molecular targets. The ability of these compounds to influence key cellular processes underscores their potential as therapeutic agents.
As previously mentioned, piperidinyl aminopyrimidine derivatives that inhibit IKK-2 directly impact the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. By inhibiting IKK-2, these compounds can prevent the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes. This mechanism of action is highly relevant for the development of drugs targeting inflammatory diseases and certain types of cancer.
In the context of cancer, the modulation of the EGFR signaling pathway by certain 5-trifluoromethylpyrimidine derivatives is of significant interest. EGFR activation triggers a cascade of downstream signaling events that are crucial for cell survival and proliferation. Inhibitors of EGFR can block these pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, one study showed that a potent 5-trifluoromethylpyrimidine derivative could induce early apoptosis in A549 lung cancer cells and cause cell cycle arrest at the G2/M phase.
These findings demonstrate that derivatives of this compound can effectively modulate critical signaling pathways involved in major diseases, providing a strong rationale for their further development as therapeutic agents.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. The position and nature of substituents on both the pyrimidine and piperidine (B6355638) rings have been shown to significantly impact their pharmacological profiles. nih.gov
Impact of Substituent Modifications on Biological Activity
Modifications to the substituents on the this compound scaffold have a profound effect on the biological activity of the resulting derivatives. Research has shown that even minor changes to the chemical structure can lead to significant differences in potency and selectivity.
In the development of IKK-2 inhibitors based on a piperidinyl aminopyrimidine core, it was found that the nature of the substituent on the piperidinylamino functionality was critical. nih.gov For instance, the presence of hydrogen, methanesulfonyl, or aminosulfonyl groups at this position resulted in high inhibitory activity against IKK-2. nih.gov Furthermore, the introduction of morpholinosulfonyl or piperazinosulfonyl groups on the aromatic ring attached to the aminopyrimidine core led to a significant increase in inhibitory activity. nih.gov One compound featuring an aromatic piperazinosulfonyl substituent was identified as the most potent and selective inhibitor of IKK-2 in the series. nih.gov
In a separate line of research focusing on EGFR inhibitors, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated. wjarr.com The results indicated that the majority of these compounds exhibited excellent antitumor activities. wjarr.com The introduction of a 3-aminothiophene-2-carboxylic acid methylamide fragment at the 4-position of the pyrimidine ring was a key modification that contributed to the high potency of these derivatives. wjarr.com One particular compound from this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrated exceptionally high inhibitory activity against A549, MCF-7, and PC-3 tumor cells, as well as against the EGFR kinase itself. wjarr.com
The following table summarizes the impact of various substituent modifications on the biological activity of pyrimidine derivatives, drawing from the findings of SAR studies.
| Core Structure | Substituent Modification | Biological Target | Impact on Activity |
|---|---|---|---|
| Piperidinyl aminopyrimidine | Hydrogen, methanesulfonyl, or aminosulfonyl group on the piperidinylamino functionality | IKK-2 | High inhibitory activity |
| Piperidinyl aminopyrimidine | Morpholinosulfonyl or piperazinosulfonyl group on the aromatic ring | IKK-2 | Significantly increased inhibitory activity |
| 5-Trifluoromethylpyrimidine | 3-Aminothiophene-2-carboxylic acid methylamide at the 4-position of the pyrimidine ring | EGFR | Excellent antitumor activity |
| 5-Trifluoromethylpyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | Exceptionally high inhibitory activity |
Stereochemical Influence on Biological Efficacy
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly affect how a compound interacts with its biological target. In the case of this compound and its derivatives, the presence of chiral centers, particularly in the substituted piperidine ring, means that different stereoisomers can exhibit distinct biological efficacies.
While specific SAR studies focusing on the stereochemistry of this compound were not found in the provided search results, research on related chiral piperidinyl pyrimidine derivatives highlights the importance of stereochemical considerations. For example, in the development of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine moiety led to a 3-fold increase in inhibitory potency. acs.org This finding underscores the critical influence of the stereochemistry of the piperidine ring on the compound's biological activity.
In another study, a series of trisubstituted pyrimidine amide derivatives were designed and synthesized as CCR4 antagonists. One of the synthesized compounds, (R)-6-Chloro-2-[4-(piperidin-2-yl)carbonylpiperazino]-N-(4-chlorobenzyl)pyrimidin-4-amine, was a chiral molecule, further indicating the importance of stereochemistry in the design of biologically active pyrimidine derivatives. nih.gov
These examples, while not directly pertaining to this compound, strongly suggest that the stereochemical configuration of the methyl-substituted piperidine ring in this compound and its derivatives would have a significant impact on their biological efficacy. The precise orientation of the methyl group and the pyrimidine substituent on the piperidine ring will likely influence the binding affinity and selectivity of these compounds for their molecular targets. Therefore, the synthesis and biological evaluation of individual stereoisomers would be a crucial step in the development of any therapeutic agent based on this scaffold.
Potential Research Applications Beyond Therapeutic Development Excluding Human Applications
Use as Chemical Probes for Biological Pathway Elucidation
The pyrimidine (B1678525) core of 5-(5-Methyl-2-piperidinyl)pyrimidine is a fundamental component of nucleobases, suggesting its potential to interact with biological systems. ijpbs.com This inherent bio-relevance makes it a candidate for development as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, allowing researchers to study its function in a cellular or organismal context.
The development of a molecule like this compound into a chemical probe would involve modifying its structure to incorporate reporter groups, such as fluorescent tags or affinity labels, without compromising its binding specificity. Such a probe could be invaluable for:
Target Identification and Validation: By observing which proteins or pathways the probe interacts with, researchers can identify new potential drug targets.
Pathway Mapping: A selective probe can be used to perturb a specific step in a biological pathway, helping to elucidate the functions of individual components and their relationships.
Imaging: Fluorescently labeled probes can be used to visualize the localization and dynamics of their target molecules within living cells.
The piperidine (B6355638) moiety can influence the compound's solubility, cell permeability, and conformational rigidity, all of which are critical parameters for an effective chemical probe. The methyl group on the piperidine ring could also play a role in the stereospecific recognition by a biological target.
Table 1: Potential Characteristics of this compound as a Chemical Probe
| Property | Potential Contribution of Pyrimidine Moiety | Potential Contribution of Piperidine Moiety |
| Target Interaction | Potential for hydrogen bonding and π-stacking interactions with biological macromolecules. | Influences overall shape, conformation, and potential for hydrophobic or van der Waals interactions. |
| Cellular Uptake | The nitrogen atoms can influence polarity and membrane permeability. | Can enhance lipophilicity, potentially aiding in crossing cell membranes. |
| Specificity | The substitution pattern on the ring can be modified to achieve selective binding. | The stereochemistry of the methyl-substituted piperidine can confer stereospecific binding. |
Applications in Agrochemical Research
Both pyrimidine and piperidine derivatives have been extensively investigated and are present in a variety of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net This suggests that this compound could serve as a scaffold for the development of new crop protection agents.
Herbicidal Properties
Numerous pyrimidine-based compounds exhibit herbicidal activity, often by inhibiting essential plant enzymes. nih.govmdpi.comthepharmajournal.comresearchgate.net For instance, some pyrimidine derivatives are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO), enzymes crucial for amino acid biosynthesis and chlorophyll (B73375) production, respectively. The specific substitution pattern on the pyrimidine ring is critical for its herbicidal efficacy and selectivity. The piperidine portion of this compound could influence its uptake, translocation, and metabolism within the plant, potentially leading to novel herbicidal profiles.
Insecticidal Properties
The piperidine ring is a key pharmacophore in several classes of insecticides. researchgate.net For example, some piperidine derivatives act on the nervous system of insects, targeting receptors such as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The combination of a pyrimidine ring, which is also found in some insecticides, with a piperidine moiety in this compound could lead to compounds with novel modes of action or improved efficacy against resistant insect pests. nih.govresearchgate.netnih.gov
Table 2: Potential Agrochemical Activities of this compound Derivatives
| Activity | Potential Target | Rationale |
| Herbicidal | Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO) | The pyrimidine core is a known inhibitor of these key plant enzymes. nih.govmdpi.com |
| Insecticidal | Nicotinic Acetylcholine Receptors (nAChRs), Chitin Synthase | The piperidine moiety is a common feature in insecticides targeting the nervous system, and some pyrimidine derivatives have shown insecticidal activity. nih.govnih.gov |
| Fungicidal | Various fungal enzymes | Pyrimidine derivatives are known to possess antifungal properties. wjarr.com |
Role as Intermediate in Complex Molecule Synthesis
The structure of this compound, with its reactive nitrogen atoms and potential for functionalization on both the pyrimidine and piperidine rings, makes it a valuable intermediate in organic synthesis. wikipedia.org It can serve as a building block for the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
The pyrimidine ring can undergo various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and N-alkylation. nih.gov Similarly, the piperidine ring can be functionalized through N-acylation, N-alkylation, and reactions at the methyl-substituted carbon. The presence of two distinct heterocyclic systems within the same molecule offers opportunities for sequential and selective reactions, enabling the synthesis of diverse chemical libraries. researchgate.netnih.govias.ac.in
For instance, this compound could be a key intermediate in the synthesis of fused heterocyclic systems, where the pyrimidine and piperidine rings are incorporated into a larger, more rigid scaffold. duq.edu Such complex structures are often sought after in drug discovery and materials science due to their unique conformational properties and potential for strong interactions with biological targets or other molecules. The use of this compound in multicomponent reactions could also provide a rapid and efficient route to complex molecular architectures. mdpi.comrsc.orgwindows.netresearchgate.netnih.gov
Exploration in Material Science
Pyrimidine derivatives have garnered significant interest in material science due to their unique electronic and photophysical properties. researchgate.netalfa-chemistry.comresearchgate.net The electron-deficient nature of the pyrimidine ring makes it a good electron acceptor, a property that is highly desirable in the design of organic electronic materials. researchgate.net
When incorporated into larger conjugated systems, the pyrimidine moiety can influence the material's absorption and emission spectra, as well as its charge transport characteristics. This has led to the use of pyrimidine-based compounds in:
Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters, host materials, or electron-transporting materials. researchgate.net
Organic Solar Cells (OSCs): As components of donor-acceptor systems for efficient charge separation.
Organic Field-Effect Transistors (OFETs): As n-type semiconductors. alfa-chemistry.com
The photophysical properties of pyrimidine derivatives, such as their fluorescence and phosphorescence, can be tuned by modifying the substituents on the ring. nih.govaip.orgacs.orgresearchgate.netnih.gov The piperidine group in this compound, while not directly contributing to the electronic conjugation, can influence the solid-state packing and morphology of the material, which in turn affects its bulk electronic properties. Further functionalization of the piperidine nitrogen could allow for the attachment of other photoactive or electroactive groups, leading to the creation of novel multifunctional materials.
Table 3: Potential Material Science Applications of this compound Derivatives
| Application | Relevant Property | Role of Pyrimidine Moiety |
| Organic Electronics | Electron-accepting nature, charge transport | Acts as an electron-deficient core to facilitate electron transport. researchgate.netalfa-chemistry.com |
| Luminescent Materials | Fluorescence, phosphorescence | Can be functionalized to create tunable light-emitting materials. researchgate.netaip.orgnih.gov |
| Sensors | Changes in photophysical properties upon binding to analytes | The nitrogen atoms can act as binding sites, leading to detectable changes in fluorescence or absorption. |
Advanced Analytical Methodologies for Research on 5 5 Methyl 2 Piperidinyl Pyrimidine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in determining the purity of 5-(5-Methyl-2-piperidinyl)pyrimidine and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a primary choice for assessing the purity of polar to moderately non-polar compounds like this compound. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the compound and any potential impurities. Detection is most frequently accomplished using a UV detector, as the pyrimidine (B1678525) ring exhibits strong absorbance in the UV region. For preparative applications, the collected fractions corresponding to the main peak can be concentrated to yield the purified compound.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Gas Chromatography (GC):
For volatile and thermally stable compounds, GC offers high resolution and sensitivity. While this compound may require derivatization to enhance its volatility and improve peak shape, this technique can be invaluable for purity analysis. A common derivatization agent for the secondary amine in the piperidine (B6355638) ring is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agents. The separation is carried out on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is often used for quantification due to its wide linear range and robustness.
Advanced Hyphenated Techniques for Metabolite Profiling
To understand the biotransformation of this compound in non-human research models, advanced hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for metabolite profiling in complex biological matrices such as plasma, urine, and tissue homogenates from preclinical research. The technique allows for the separation of the parent compound from its metabolites, followed by their sensitive and specific detection. Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds. In tandem mass spectrometry (MS/MS), the precursor ion (the molecular ion of the compound or metabolite) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and allows for accurate quantification even at low concentrations. Common metabolic transformations that can be identified include hydroxylation, N-dealkylation, and oxidation of the piperidine or pyrimidine rings.
Table 2: Plausible LC-MS/MS Transitions for Metabolite Profiling of this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Modification |
| Parent Compound | 178.15 | 98.10 | Fragmentation of pyrimidine-piperidine bond |
| Metabolite 1 | 194.15 | 114.10 | Hydroxylation on piperidine ring |
| Metabolite 2 | 194.15 | 98.10 | Hydroxylation on pyrimidine ring |
| Metabolite 3 | 164.13 | 84.08 | N-demethylation |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful tool for the analysis of volatile metabolites. Following extraction from the biological matrix and derivatization, the sample is introduced into the GC-MS system. The electron ionization (EI) source in the mass spectrometer bombards the molecules with electrons, causing reproducible fragmentation. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify known metabolites by comparison with spectral libraries or to elucidate the structure of unknown metabolites based on their fragmentation patterns.
Spectroscopic Quantification Methods in Research Matrices
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a straightforward and cost-effective approach for the quantification of this compound in relatively simple research matrices, such as buffer solutions or formulation excipients.
UV-Visible Spectrophotometry:
The pyrimidine moiety in this compound contains a chromophore that absorbs light in the ultraviolet region. By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined using the Beer-Lambert law. The λmax for pyrimidine derivatives is often in the range of 250-280 nm. sielc.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is simple and rapid but may lack the selectivity required for complex matrices where other components might interfere with the absorbance measurement.
Table 3: Representative Spectroscopic Data for Quantification of this compound
| Parameter | Value |
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | ~260 nm |
| Molar Absorptivity (ε) | ~8,500 L·mol⁻¹·cm⁻¹ |
| Linear Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
Future Research Directions and Challenges for 5 5 Methyl 2 Piperidinyl Pyrimidine
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary challenge in the synthesis of complex heterocyclic molecules like 5-(5-Methyl-2-piperidinyl)pyrimidine is the reliance on traditional methods that often involve hazardous solvents, toxic reagents, and significant energy consumption. Future research must prioritize the development of green synthetic routes that are not only environmentally benign but also economically viable and efficient.
Key areas of focus include:
Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single pot to form a final product, represent a highly efficient and sustainable approach. Developing an MCR for this compound would significantly reduce waste, shorten reaction times, and simplify purification processes.
Microwave and Ultrasound-Assisted Synthesis : The use of alternative energy sources like microwave irradiation and sonication can dramatically accelerate reaction rates, improve yields, and often allow for solvent-free conditions. Applying these techniques to the synthesis of pyrimidine (B1678525) derivatives is a key area for future exploration.
Green Catalysts and Solvents : Research into reusable, heterogeneous, or metal-free catalysts can minimize toxic waste. Similarly, employing environmentally friendly solvents like water or conducting reactions under solvent-free conditions is a critical goal for enhancing the sustainability of synthesizing pyrimidine derivatives.
| Synthetic Approach | Traditional Method | Green Alternative | Potential Advantages of Green Route |
|---|---|---|---|
| Energy Source | Conventional Heating (Oil Bath) | Microwave or Ultrasound Irradiation | Reduced reaction time, lower energy consumption, improved yields. |
| Solvents | Hazardous Organic Solvents | Water, Ionic Liquids, or Solvent-Free Conditions | Reduced environmental impact, lower cost, simplified workup. |
| Reaction Type | Multi-step Synthesis | One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, less waste generation, simplified procedures. |
| Catalysts | Homogeneous or Toxic Catalysts | Reusable, Heterogeneous, or Biocatalysts | Easier separation, catalyst recycling, reduced toxicity. |
Exploration of Undiscovered Biological Activities and Target Interactions
The pyrimidine scaffold is a cornerstone in numerous biologically active compounds, exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. A significant future direction for this compound is the systematic exploration of its full biological potential beyond currently known activities.
Challenges and opportunities in this area include:
Target Identification : A major hurdle is identifying the specific molecular targets through which pyrimidine derivatives exert their effects. Future research can leverage bioinformatics, proteomics, and genomics to uncover novel protein interactions. Analyzing protein-protein interaction networks and gene expression data can help pinpoint potential targets within disease pathways.
Broad-Spectrum Screening : Systematic screening of this compound and its analogues against diverse biological targets is crucial. This includes enzymes like cyclooxygenases (COX-1, COX-2), kinases, dihydrofolate reductase (DHFR), and various metabolic enzymes, which are known targets for other pyrimidine-containing molecules.
Understanding Metabolic Pathways : Investigating the role of pyrimidine metabolism and catabolism is essential. Understanding how compounds like this compound interact with or are processed by metabolic pathways can reveal new therapeutic opportunities and potential mechanisms of action.
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| Kinases | EGFR, c-Met, JAK2 | Oncology | Many pyrimidine derivatives are potent kinase inhibitors. |
| Inflammatory Enzymes | COX-1, COX-2 | Anti-inflammatory | Certain pyrimidine derivatives show high selectivity for COX-2. |
| Metabolic Enzymes | DHFR, Carbonic Anhydrase | Oncology, Anti-infective, Glaucoma | The pyrimidine core is found in inhibitors of key metabolic enzymes. |
| Cholinesterases | AChE, BChE | Neurodegenerative Diseases | Novel pyrimidine derivatives have shown effective inhibition of these enzymes. |
Rational Design of Highly Potent and Selective Derivatives
Starting with the core structure of this compound, the rational design of new analogues offers a path to enhanced potency and selectivity. This involves a deep understanding of structure-activity relationships (SAR) to guide molecular modifications.
Future research should focus on:
Scaffold Hopping and Modification : Systematically altering the pyrimidine and piperidine (B6355638) rings or replacing them with bioisosteric alternatives can lead to derivatives with improved properties. For example, introducing different substituents at various positions on the pyrimidine ring can explore interactions with specific regions of a target's binding pocket.
Structure-Based Design : Utilizing X-ray crystallography and molecular docking studies can provide detailed insights into how a molecule binds to its target. This information is invaluable for designing modifications that strengthen binding affinity and enhance selectivity, for instance, by forming stronger interactions with key amino acid residues like F227 and W229 in certain enzymes.
Targeting Selectivity : A major challenge in drug design is achieving selectivity for a specific target to minimize off-target effects. For instance, designing derivatives that selectively inhibit COX-2 over COX-1 is a key goal in developing safer anti-inflammatory agents. Rational design can introduce functional groups that exploit subtle differences between the active sites of related proteins.
| Modification Strategy | Description | Potential Outcome | Example from Pyrimidine Derivatives |
|---|---|---|---|
| Substituent Modification | Introducing various functional groups (e.g., fluorine, methyl, methoxy) onto the core scaffold. | Improved potency, altered solubility, enhanced selectivity. | Adding a cyanovinyl group to a pyrimidine wing to develop stronger π-π interactions with target residues. |
| Scaffold Hopping | Replacing the central pyrimidine core with a different heterocyclic system (e.g., pyrazolo[1,5-a]pyrimidine). | Novel intellectual property, different binding modes, improved ADME properties. | Design of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as potent c-Met inhibitors. |
| Bioisosteric Replacement | Replacing an atom or group with another that has similar physical or chemical properties. | Enhanced biological activity, improved metabolic stability. | Replacement of a cyclopentyl with a furan (B31954) ring in furo[2,3-d]pyrimidines to modulate antitumor activity. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. These computational technologies can significantly accelerate timelines and reduce the costs associated with traditional drug discovery pipelines.
Key applications and future directions include:
Predictive Modeling : ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity and physicochemical properties of novel, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Design : Generative AI models can design entirely new molecules with desired properties from scratch. These models can explore a vast chemical space to propose novel derivatives of this compound that are optimized for high potency and selectivity against a specific target.
Virtual Screening and Target Prediction : AI can rapidly screen massive virtual libraries of compounds to identify potential "hits" for a given biological target. Furthermore, AI tools can analyze complex biological data to predict new drug-target interactions, thus accelerating the process of target identification and validation.
The primary challenges in this domain are the need for large, high-quality datasets for model training and ensuring the interpretability of the models' predictions.
| AI/ML Application | Description | Impact on Discovery Pipeline |
|---|---|---|
| Target Identification | Analyzing genomics, proteomics, and other biological data to identify and validate novel drug targets. | Reduces time and cost of the initial discovery phase. |
| Hit Identification | Using predictive models for large-scale virtual screening of compound libraries to identify initial active molecules. | Accelerates the identification of promising lead compounds. |
| Lead Optimization | Employing generative models and QSAR to design and prioritize derivatives with improved potency, selectivity, and ADME properties. | Makes the optimization process more efficient and data-driven. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in the design phase. | Reduces late-stage failures by identifying compounds with poor pharmacological properties earlier. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(5-Methyl-2-piperidinyl)pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce pyrimidine rings. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to minimize side products .
- Key Steps :
Preparation of the piperidine core with methyl substitution.
Coupling with pyrimidine precursors using palladium catalysts.
Purification via column chromatography or recrystallization.
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and regiochemistry .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Investigated as a kinase inhibitor scaffold due to pyrimidine’s affinity for ATP-binding pockets .
- Chemical Biology : Used to study protein-ligand interactions via fluorescence polarization assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, highlights that anhydrous conditions and controlled reagent addition reduce byproducts .
- In-line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time.
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Structural Analysis : Compare activity of this compound with analogs (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify structure-activity relationships (SAR) .
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time). For instance, notes divergent IC50 values due to varying assay protocols .
Q. What computational strategies support the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for functionalization .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). PubChem’s 3D conformer data ( ) can inform docking studies .
Q. How do structural analogs of this compound differ in biological activity?
- Methodological Answer :
- Table of Analogs :
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride | C9H13Cl2N3O | Enhanced antitumor activity |
| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine | C28H37Cl2N5O3S | Broader kinase inhibition profile |
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound?
- Methodological Answer :
- Solvent Selection : Discrepancies arise from using polar vs. non-polar solvents (e.g., DMSO vs. ethanol). recommends pre-saturating solvents with nitrogen to prevent oxidation during solubility tests .
- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers to distinguish true solubility from colloidal dispersion.
In Vivo/In Vitro Translation Challenges
Q. What pharmacokinetic properties limit the translational potential of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
